molecular formula C20H25N3O2 B2731593 N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3,4-dimethylbenzamide CAS No. 1396678-91-3

N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3,4-dimethylbenzamide

Cat. No. B2731593
M. Wt: 339.439
InChI Key: LAZJEINFYNCVMP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotations among others.


Scientific Research Applications

Radioligand Development for Brain Imaging

One significant application of structurally related compounds is in the development of radioligands for brain imaging. For instance, the use of iodine-123 labelled ligands for in vivo imaging of benzodiazepine receptor sites in the human brain demonstrates the potential of cyclopropyl-oxadiazolyl derivatives in neuroimaging (J. Kuikka et al., 1996). This research underscores the compound's utility in mapping brain activity and understanding neurological diseases.

Investigation of Environmental Toxins

Another area of application is the study of environmental exposure to toxic compounds, where similar chemical structures have been analyzed for their presence and impact on human health. Research on the exposure to organophosphorus and pyrethroid pesticides provides insights into the environmental distribution of toxic substances and their potential health implications (Kateryna Babina et al., 2012). This type of study is crucial for developing strategies to mitigate exposure and protect public health.

Metabolic Pathway Analysis

Compounds with similar frameworks are utilized in studying metabolic pathways, particularly in understanding how specific enzymes metabolize various substances. For example, research on the metabolism of heterocyclic amines in humans and rodents at low doses highlights the role of specific metabolic enzymes in processing potential carcinogens (K. Turteltaub et al., 1999). This research is fundamental in pharmacology and toxicology, providing insights into drug development and safety evaluation.

Clinical and Experimental Therapeutics

Lastly, the therapeutic potential of compounds within this chemical family is explored through experimental and clinical studies. For instance, studies on AMCA (a compound with a somewhat similar structure) and its antifibrinolytically active properties demonstrate the pharmaceutical applications of these compounds in treating conditions like bleeding disorders (L. Andersson et al., 2009). This exploration is vital for discovering new drugs and understanding their mechanisms of action.

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it could cause to human health and the environment.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound based on its properties and uses.


Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases. If you have access to them, databases like PubChem, ChemSpider, and others can be very useful. They contain a wealth of information about many different compounds, including their properties, uses, safety information, and much more. If you’re looking at a specific compound for a research project or similar, these resources can be a good place to start.


properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-13-6-7-16(12-14(13)2)18(24)22-20(10-4-3-5-11-20)19-21-17(23-25-19)15-8-9-15/h6-7,12,15H,3-5,8-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZJEINFYNCVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide

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